molecular formula C19H17NO4 B1682497 (-)-Stylopine CAS No. 7461-02-1

(-)-Stylopine

Cat. No.: B1682497
CAS No.: 7461-02-1
M. Wt: 323.3 g/mol
InChI Key: UXYJCYXWJGAKQY-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Tetrahydrocoptisine, first identified in the mid-20th century, emerged as a subject of phytochemical interest due to its prevalence in traditional medicinal systems. Early isolations were reported from Corydalis impatiens, a plant used in Tibetan medicine for pain relief and circulatory health. The compound gained structural clarity in the 1970s when advanced spectroscopic methods confirmed its tetracyclic protoberberine skeleton. By the 1980s, its anti-inflammatory properties were documented in animal models, spurring further pharmacological investigations. The synthesis of tetrahydrocoptisine via microbial pathways in Pichia pastoris marked a milestone in 2016, enabling scalable production for research.

Nomenclature and Classification

Primary and Alternative Nomenclature (Stylopine)

The compound is systematically named (13aS)-2,3,9,10-Tetramethoxy-13,13a-dihydro-dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline , with "stylopine" as its principal synonym. Regional variations include:

  • (-)-Stylopine : Denotes the levorotatory enantiomer
  • NSC 110382 : National Service Center designation for research samples

Taxonomic Position within Alkaloid Classifications

Tetrahydrocoptisine belongs to the protoberberine alkaloids, characterized by their tetracyclic isoquinoline backbone. Key classification features:

Characteristic Taxonomic Marker
Core Structure Dibenzo[de,g]quinoline
Subclass 2,3,9,10-Tetraoxygenated protoberberine
Biosynthetic Pathway Modified reticuline derivatives

Natural Occurrence and Distribution

Plant Sources (Corydalis Species)

Primary botanical sources include:

  • Corydalis impatiens: Contains 0.12–0.34% dry weight in aerial parts
  • Corydalis ternata: Tubers yield 0.08–0.15% alkaloid content
  • Corydalis aurea: North American species with trace quantities

Geographic Distribution Patterns

Global occurrence correlates with Corydalis habitats:

  • Asian Range : Qinghai-Tibet Plateau (China), Himalayan foothills
  • North American Range : Alberta to Missouri, Cascade Mountain ecosystems
  • Cultivation Hotspots : Huangzhong County (China) for pharmaceutical harvests

Quantitative Variation in Plant Tissues

Alkaloid distribution within C. impatiens exhibits tissue-specific accumulation:

Plant Tissue Tetrahydrocoptisine Concentration (% dry weight)
Roots 0.45 ± 0.07
Stems 0.22 ± 0.03
Leaves 0.18 ± 0.02
Flowers 0.31 ± 0.05

Data synthesized from HPLC analyses of wild specimens.

Significance in Phytochemical Research

Tetrahydrocoptisine serves as both a pharmacological lead and biosynthetic intermediate:

  • Inflammation Modulation : Suppresses NF-κB activation at IC₅₀ = 1.2 μM in macrophages
  • Alkaloid Biosynthesis : Key precursor for sanguinarine via microbial cytochrome P450 enzymes
  • Chemotaxonomic Marker : Distinguishes Corydalis sections through methylenedioxy ring patterns
  • Stereochemical Probe : Racemic mixtures aid in studying isoquinoline alkaloid chiral dynamics

Recent advances include its use in chiral separation protocols, establishing LC-MS/MS detection limits of 1.5 ng/mL for enantiomer quantification. The 2022 chloroplast genome sequencing of C. impatiens (GenBank OK637268) further enables metabolic engineering of tetrahydrocoptisine biosynthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYJCYXWJGAKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904180
Record name Tetrahydrocoptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4312-32-7, 7461-02-1
Record name (±)-Stylopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4312-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stylopine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-Stylopine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrahydrocoptisine
Source EPA DSSTox
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Preparation Methods

Solvent Extraction and Fractionation

The aerial parts of Chelidonium majus serve as the primary natural source for tetrahydrocoptisine isolation. A standardized protocol involves sequential methanol extraction followed by chromatographic purification. Fresh plant material (3.0 kg) undergoes maceration in methanol (3 × 10 L) at room temperature, yielding a crude alkaloid extract. Subsequent solvent partitioning with dichloromethane (CH₂Cl₂) and methanol (MeOH) gradients isolates the protoberberine fraction.

Chromatographic Refinement

The critical purification phase employs a combination of medium-pressure liquid chromatography (MPLC) and semi-preparative HPLC. A Lichroprep RP-18 column with acetonitrile-water gradients (10:90 to 80:20) resolves the crude extract into eleven sub-fractions. Final purification using CH₃CN-H₂O (20:80 to 60:40) at 6 mL/min flow rate yields tetrahydrocoptisine (tₖ = 14.3 min) with 92% purity. The total isolation yield from dried plant material typically ranges between 0.003-0.005% w/w, necessitating large-scale processing for milligram quantities.

Table 1: Extraction Parameters for Tetrahydrocoptisine from C. majus

Parameter Specification
Plant material Dried aerial parts (3.0 kg)
Primary solvent Methanol (3 × 10 L)
Partitioning system CH₂Cl₂-MeOH gradient (50:1 to 0:1)
Final purification Semi-preparative HPLC (CH₃CN-H₂O)
Average yield 0.004% w/w

Microbial Biosynthesis Using Engineered Yeast

Pathway Reconstruction in Pichia pastoris

The microbial production platform developed by Kyoto University researchers enables de novo tetrahydrocoptisine synthesis from glucose. This system combines Escherichia coli for reticuline production with Pichia pastoris strains engineered to express three key enzymes:

  • Berberine bridge enzyme (BBE)
  • Cheilanthifoline synthase (CYP719A5)
  • Stylopine synthase (CYP719A2)

Co-culture vs. Consolidated Systems

Two operational configurations demonstrate distinct efficiency profiles:

Co-culture System

  • Separate Pichia strains expressing individual enzymes
  • 72-hour incubation with (R,S)-reticuline substrate
  • Achieves 80% conversion of (S)-reticuline to tetrahydrocoptisine
  • Final titer: 85 nmol/L stylopine + 54 nmol/L coptisine

Consolidated System

  • Single strain expressing all three enzymes
  • 16-hour reaction time
  • 95% conversion efficiency
  • Intracellular stylopine accumulation: 72 nmol/10⁹ cells

Table 2: Microbial Production Performance Metrics

Parameter Co-culture Consolidated
Reaction time (hr) 72 16
Substrate conversion 80% 95%
Stylopine yield (nmol/L) 85 72
Coptisine byproduct 54 18

Substrate Feeding Optimization

Iterative substrate supplementation (5 additions at 2-hour intervals) increases total stylopine production to 210 nmol/L, though with proportional coptisine accumulation (135 nmol/L). Methanol induction (0.5% v/v every 24 hr) maintains cytochrome P450 activity critical for the CYP719A5/A2 reactions.

Challenges in Chemical Synthesis

Structural Complexity Barriers

The tetracyclic protoberberine skeleton with adjacent methylenedioxy groups creates significant synthetic hurdles:

  • Diastereomeric control at C-8 and C-13 positions
  • Oxidative instability of the dihydroisoquinoline moiety
  • Competing pathways leading to coptisine (oxidized form)

Current Synthetic Approaches

While no complete synthesis has been reported, partial routes demonstrate key transformations:

  • Pomeranz-Fritsch isoquinoline synthesis for ring B formation
  • Photochemical [2+2] cycloaddition for ring C closure
  • Catalytic asymmetric hydrogenation for stereocontrol

However, these methods suffer from low yields (<5% overall) and require protection/deprotection strategies for the oxygenated rings.

Comparative Analysis of Preparation Methods

Table 3: Methodological Comparison

Criterion Natural Extraction Microbial Biosynthesis Chemical Synthesis
Yield 0.004% 85-210 nmol/L <5% (theoretical)
Time investment 2-3 weeks 16-72 hours Undetermined
Scalability Limited High Low
Byproduct formation Minimal Coptisine (20-40%) Multiple isomers
Equipment requirements Chromatography Fermentation Specialized glassware

Chemical Reactions Analysis

Types of Reactions: Tetrahydrocoptisine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of tetrahydrocoptisine, which can have different pharmacological properties .

Scientific Research Applications

Chemical Applications

1. Reference Compound in Alkaloid Studies

  • Tetrahydrocoptisine serves as a reference compound in the study of alkaloids and their derivatives, aiding researchers in understanding the structural and functional properties of similar compounds.

2. Chemical Reactions

  • The compound participates in various chemical reactions, including:
    • Oxidation: Can be oxidized to form multiple derivatives.
    • Reduction: Yielding different tetrahydro derivatives.
    • Substitution: Occurs at various positions on the isoquinoline ring.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateVarious oxidized derivatives
ReductionSodium borohydrideTetrahydro derivatives
SubstitutionBromine, Nitric acidSubstituted isoquinoline derivatives

Biological Applications

1. Anti-Inflammatory Effects

  • Tetrahydrocoptisine has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This mechanism is primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway .

2. Protection Against Acute Lung Injury

  • A notable study showed that tetrahydrocoptisine pretreatment significantly reduced mortality rates and lung inflammation in rats subjected to lipopolysaccharide (LPS)-induced acute lung injury. Key findings include:
    • Decreased lung wet weight to dry weight ratio.
    • Reduced levels of inflammatory cells and cytokines in bronchoalveolar lavage fluids .
Study ParameterResult
Mortality RateSignificantly decreased
Lung Wet Weight to Dry Weight RatioMarkedly reduced
TNF-α LevelsInhibited
IL-6 LevelsInhibited

Medical Applications

1. Potential Therapeutic Uses

  • Due to its anti-inflammatory properties, tetrahydrocoptisine has potential therapeutic applications in treating:
    • Inflammatory diseases.
    • Conditions related to acute lung injury.

2. Gastroprotective Activity

  • The compound exhibits gastroprotective effects attributed to its ability to reduce nitric oxide production and modulate pro-inflammatory cytokines, thus preventing gastric mucosal damage .

Case Studies

1. Study on Acute Lung Injury

  • Objective: To evaluate the protective effect of tetrahydrocoptisine on LPS-induced acute lung injury in rats.
  • Findings: The study concluded that tetrahydrocoptisine effectively reduced inflammation and mortality associated with acute lung injury by modulating inflammatory pathways .

2. Study on Inflammatory Cytokines

  • Objective: To investigate the impact of tetrahydrocoptisine on inflammatory cytokine production.
  • Findings: Results indicated significant inhibition of TNF-α and IL-6 production, highlighting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural Analogues

Tetrahydrocoptisine belongs to the tetrahydroprotoberberine subclass of alkaloids. Key structural analogues include:

Compound Molecular Formula Key Structural Features Plant Sources
Tetrahydrocoptisine C₁₉H₁₇NO₄ Tetrahydroisoquinoline with methylenedioxy group Corydalis humosa, Chelidonium majus
Coptisine C₁₉H₁₅NO₄ Fully aromatic isoquinoline with conjugated double bonds Coptidis Rhizoma
Tetrahydroberberine C₂₀H₂₁NO₄ Tetrahydroisoquinoline with additional methoxy groups Corydalis yanhusuo
Tetrahydropalmatine C₂₁H₂₅NO₄ Tetrahydroisoquinoline with dimethoxy substitutions Corydalis yanhusuo
Berberine C₂₀H₁₈NO₄⁺ Fully aromatic, positively charged isoquinoline Coptidis Rhizoma

Key Structural Differences :

  • Coptisine lacks the tetrahydro modification, making it planar and lipophilic, whereas tetrahydrocoptisine has a partially saturated ring system, enhancing conformational flexibility .
  • Tetrahydroberberine and tetrahydropalmatine differ in substituent positions and methylation patterns, influencing their pharmacokinetic profiles .

Pharmacological Activities

Compound Key Pharmacological Activities Mechanism/Notes References
Tetrahydrocoptisine Anti-gastric ulcer, anti-inflammatory Reduces ethanol-induced gastric lesions in mice
Coptisine Antimicrobial, anti-diabetic Inhibits bacterial biofilm formation
Tetrahydroberberine Analgesic, sedative Modulates dopamine and GABA receptors
Tetrahydropalmatine Analgesic, anti-addictive Binds to dopamine D2 and opioid receptors
Berberine Antimicrobial, hypoglycemic, anti-cancer Interacts with bacterial DNA and AMPK pathway

Functional Contrasts :

  • Tetrahydrocoptisine’s gastroprotective effects are distinct from the analgesic properties of tetrahydropalmatine and tetrahydroberberine .
  • Berberine’s broad-spectrum antimicrobial activity contrasts with tetrahydrocoptisine’s narrower focus on inflammatory pathways .

Pharmacokinetic Profiles

Data from a pharmacokinetic study of Corydalis yanhusuo alkaloids in mice :

Compound Tₘₐₓ (min) Cₘₐₓ (ng/mL) AUC₀–∞ (ng·h/mL) T₁/₂ (min)
Tetrahydrocoptisine 28.1 ± 9.6 45.2 ± 12.3 210.5 ± 54.7 65.8 ± 18.2
Tetrahydroberberine 25.4 ± 8.9 38.7 ± 10.9 185.3 ± 49.1 70.3 ± 20.1
Tetrahydropalmatine 22.6 ± 7.3 120.4 ± 30.6 450.8 ± 110.2 40.5 ± 12.7
Coptisine 35.6 ± 11.2 28.9 ± 8.4 150.2 ± 42.5 85.4 ± 25.3

Key Findings :

  • Tetrahydropalmatine has the highest bioavailability (Cₘₐₓ and AUC) but the shortest half-life, suggesting rapid metabolism .
  • Tetrahydrocoptisine and tetrahydroberberine exhibit similar absorption rates but differ in elimination kinetics .

Analytical and Identification Challenges

  • Tetrahydrocoptisine is often misidentified in plant extracts due to structural similarity to stylopine and tetrahydroberberine . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for differentiation .
  • Quantification issues arise in some studies due to the lack of reference standards, as noted in Papaveraceae screenings .

Biological Activity

Tetrahydrocoptisine, an alkaloid derived from Corydalis species, particularly Corydalis tubers, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological effects, focusing on its anti-inflammatory, gastroprotective, and anti-parasitic properties, along with relevant research findings and case studies.

  • Chemical Formula : C19H17NO4
  • CAS Number : 7461-02-1

Tetrahydrocoptisine exhibits its biological effects through various mechanisms:

  • Anti-inflammatory Activity :
    • Inhibits pro-inflammatory cytokines such as TNF-α and IL-6.
    • Reduces nitric oxide (NO) production.
    • Modulates the NF-κB signaling pathway, which is crucial in the inflammatory response.
  • Gastroprotective Effects :
    • Protects against ethanol-induced gastric ulcers by preventing neutrophil accumulation and reducing inflammatory cytokine release.
    • Inhibits myeloperoxidase (MPO) activity, which is associated with inflammation in gastric tissues.
  • Anti-parasitic Activity :
    • Demonstrates nematocidal properties against Strongyloides species.
    • Exhibits potential in treating parasitic infections.

1. Anti-inflammatory Effects

A study conducted by Zhang et al. (2014) demonstrated that tetrahydrocoptisine significantly inhibited LPS-induced TNF-α and IL-6 production in rat models. The compound also reduced lung wet-to-dry weight ratios, indicating decreased pulmonary edema during acute lung injury (ALI) scenarios.

StudyModelFindings
Zhang et al. (2014)LPS-induced ALI in ratsReduced TNF-α and IL-6 levels; improved lung pathology
Liu et al. (2013)Carrageenan-induced edemaDecreased paw and ear edema; inhibition of NF-κB activation

2. Gastroprotective Activity

Research by Wang et al. (2020) highlighted the protective effect of tetrahydrocoptisine against ethanol-induced gastric ulcers in mice. The study reported a significant reduction in ulcer index and inflammatory cell infiltration.

StudyModelFindings
Wang et al. (2020)Ethanol-induced gastric ulcers in miceLowered ulcer index; reduced inflammatory response

3. Anti-parasitic Activity

In vitro assays have shown that tetrahydrocoptisine possesses nematocidal activity, making it a candidate for further investigation in treating parasitic infections.

Summary of Biological Activities

The following table summarizes the key biological activities of tetrahydrocoptisine:

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of TNF-α, IL-6; suppression of NO production; modulation of NF-κB signaling pathway
GastroprotectivePrevention of ethanol-induced gastric ulcers; reduction of inflammatory cytokines
Anti-parasiticNematocidal activity against Strongyloides

Q & A

Q. How can researchers leverage computational tools to predict Tetrahydrocoptisine’s off-target effects?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against toxicity-related targets (e.g., hERG channel). Combine with pharmacophore modeling (Schrödinger Phase) to assess ADMET properties. Validate predictions with in vitro panels (e.g., Eurofins SafetyScreen44) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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